

Spectroscopic comparison of 2-(Benzylamino)acetonitrile and its derivatives

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Compound of Interest

Compound Name: 2-(Benzylamino)acetonitrile

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Spectroscopic Comparison: 2-(Benzylamino)acetonitrile and Its Derivatives

A comprehensive analysis of the spectral characteristics of **2-(benzylamino)acetonitrile** and its derivatives, providing researchers, scientists, and drug development professionals with essential data for identification, characterization, and quality control.

This guide offers an objective comparison of the spectroscopic properties of **2-(benzylamino)acetonitrile** and its derivatives, supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to ensure reproducibility and aid in the application of these analytical techniques.

Introduction

2-(Benzylamino)acetonitrile and its analogues are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. A thorough understanding of their spectroscopic properties is crucial for confirming their synthesis, assessing purity, and elucidating their structure-activity relationships. This guide provides a centralized resource of key spectral data to facilitate these endeavors.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for **2-(benzylamino)acetonitrile** and a selection of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H and ^{13}C NMR Spectroscopic Data

Compound	Solvent	^1H NMR Chemical Shifts (δ , ppm)	^{13}C NMR Chemical Shifts (δ , ppm)
2-(Benzylamino)acetonitrile	CDCl_3	Data not fully available in search results. Aromatic protons, benzylic protons, methylene protons, and an amine proton are expected.	Data not fully available in search results. Aromatic carbons, benzylic carbon, methylene carbon, and a nitrile carbon are expected.
2-(4-Methylbenzylidene)malononitrile ^[1]	DMSO-d_6	8.46 (s, 1H), 7.86 (d, $J=8.2$ Hz, 2H), 7.43 (d, $J=8.1$ Hz, 2H), 2.41 (s, 3H)	161.95, 146.37, 131.39, 130.84, 129.44, 115.09, 114.12, 80.58, 22.16
2-(4-Chlorobenzylidene)malononitrile ^[1]	DMSO-d_6	8.57 (s, 1H), 7.97 (d, $J=8.6$ Hz, 2H), 7.73 (d, $J=8.6$ Hz, 2H)	160.79, 139.76, 132.83, 130.76, 130.41, 114.74, 113.69, 82.91
2-(4-Nitrobenzylidene)malononitrile ^[1]	DMSO-d_6	8.73 (s, 1H), 8.44 (d, $J=8.7$ Hz, 2H), 8.14 (d, $J=8.7$ Hz, 2H)	160.00, 150.41, 137.37, 132.14, 125.07, 114.31, 113.21, 86.65
2-(4-(Trifluoromethyl)benzylidene)malononitrile ^[1]	DMSO-d_6	8.70 (s, 1H), 8.12 (d, $J=8.3$ Hz, 2H), 8.01 (d, $J=8.4$ Hz, 2H)	160.72, 135.51, 133.47 (q, $J=32.5$ Hz), 131.62, 127.00, 124.18 (d, $J=272.6$ Hz), 114.40, 113.33, 85.64

Infrared (IR) Spectroscopy

Table 2: Key IR Absorption Frequencies (cm^{-1})

Compound	C≡N Stretch	Aromatic C-H Stretch	Aliphatic C-H Stretch	N-H Stretch/Bend	Aromatic C=C Stretch
2-(Benzylamino)acetonitrile	~2250 (expected) ^[2]	~3100-3000 ^[3]	~3000-2850 ^[4]	(Expected)	~1600-1475 ^[4]
Benzylidene Malononitrile Derivatives	~2230 (conjugated) ^[2]	~3100-3000 ^[3]	-	-	~1600-1475 ^[4]

Note: The C≡N stretching frequency in nitriles is typically observed in the range of 2220-2260 cm^{-1} . Conjugation, as in the benzylidene malononitrile derivatives, tends to lower this frequency.^[2]

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Fragmentation Data

Compound	Ionization Mode	Molecular Ion (M^+) [m/z]	Key Fragment Ions [m/z]
2-(Benzylamino)acetonitrile	GC-MS (EI)	146 (odd number, consistent with one nitrogen atom) ^[5]	91 (tropylium ion, $[\text{C}_7\text{H}_7]^+$), 65, 92 ^[6]
Aromatic Amines (General)	EI	Odd m/z for compounds with an odd number of nitrogen atoms. ^[5]	Alpha-cleavage is a dominant fragmentation pathway. ^{[7][8]}

Note: The "Nitrogen Rule" in mass spectrometry states that a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio.^[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima (λ_{max})

Compound	Solvent	λ_{max} (nm)
2-(Benzylamino)acetonitrile	Acetonitrile	Data not specifically found, but expected to show absorptions related to the benzene chromophore.
Benzylamine (related chromophore)	Acidic Mobile Phase	206, 256[9]
Aromatic Compounds (General)	Various	Typically show a primary band around 184 nm and 202 nm, and a secondary, less intense band around 255 nm for the benzene ring. Substituents can cause shifts in these absorptions.[10][11]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.[12]
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

- Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).
- Set the relaxation delay to at least 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range (typically 0-200 ppm).
 - A larger number of scans is required due to the low natural abundance of ^{13}C (typically 128 scans or more).
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).[\[13\]](#)

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat (for liquids/oils): Place a thin film of the sample between two KBr or NaCl plates.
 - KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment or the KBr pellet matrix.
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

- Data Analysis: Identify characteristic absorption bands corresponding to functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[6][14]
- Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns.[14] Electrospray Ionization (ESI) is often used for LC-MS.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector.
- Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight from the molecular ion peak and to identify characteristic fragment ions.[7]

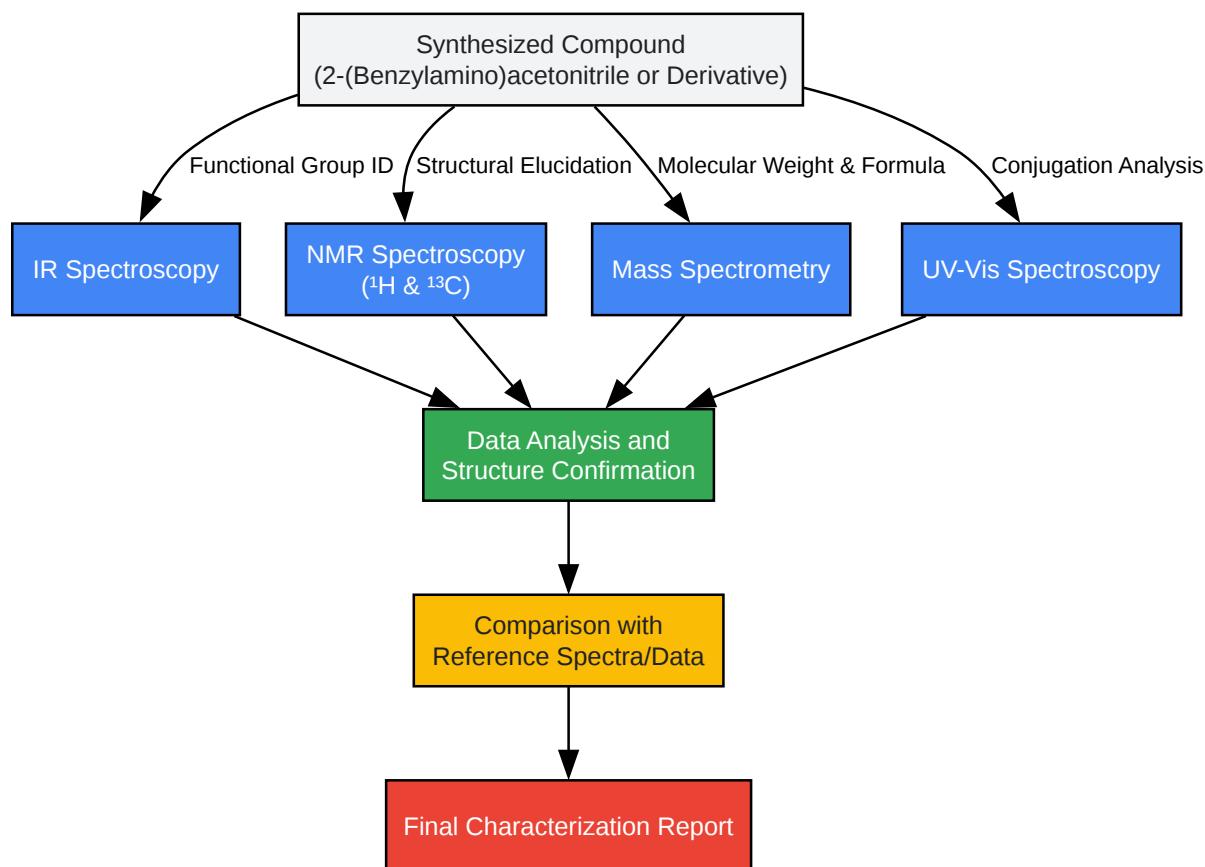
Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile, ethanol, water). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Acquisition:
 - Fill a quartz cuvette with the pure solvent to record a baseline (blank).
 - Fill a second quartz cuvette with the sample solution.
 - Scan the sample over the desired wavelength range (typically 200-400 nm for aromatic compounds).[15]

- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}) and determine the molar absorptivity (ϵ) if the concentration is known.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of **2-(benzylamino)acetonitrile** and its derivatives.



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Caption: Workflow for Spectroscopic Analysis.

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